

# Best practices for presenting clinical data at an international conference.

Author: BenchChem Technical Support Team. Date: December 2025



# Best Practices for Presenting Clinical Data at an International Conference

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Presenting clinical data at an international conference is a critical opportunity to disseminate research findings, foster collaboration, and enhance the visibility of your work within the scientific community. A well-executed presentation can significantly impact the reception and influence of your research. These application notes and protocols provide a detailed guide to effectively presenting clinical data, with a focus on clarity, accuracy, and engagement.

## **Data Presentation: Structuring Quantitative Data**

Clear and concise presentation of quantitative data is paramount. Well-structured tables are essential for allowing easy comparison and interpretation of results.[1][2][3][4]

#### **Key Principles for Table Construction**

- Self-Explanatory: Each table should be understandable without needing to refer to the main text.[4] A clear and descriptive title is crucial.[1]
- Logical Organization: Structure tables to facilitate comparisons between study populations or treatment groups.[1][4]



- Clarity and Simplicity: Avoid clutter. Present only the most critical data. Use clear headings and units of measurement.
- Consistency: Maintain a consistent format for all tables within your presentation.

### **Standard Tables in Clinical Data Presentation**

The following are standard tables that are commonly included in a clinical study report and are highly relevant for conference presentations.[2][3][5]

Table 1: Baseline Demographics and Clinical Characteristics: This table summarizes the
baseline characteristics of the study participants, such as age, gender, and relevant clinical
information.[3] Its purpose is to demonstrate the comparability of the study groups at the
start of the trial.[2]

| Characteristic                          | Treatment Group A<br>(N=150) | Placebo Group<br>(N=150) | p-value |
|-----------------------------------------|------------------------------|--------------------------|---------|
| Age (years), mean ±<br>SD               | 55.2 ± 8.1                   | 54.9 ± 7.9               | 0.78    |
| Gender, n (%)                           | 0.65                         |                          |         |
| Male                                    | 78 (52.0)                    | 74 (49.3)                | _       |
| Female                                  | 72 (48.0)                    | 76 (50.7)                | _       |
| Body Mass Index (<br>kg/m ²), mean ± SD | 28.1 ± 4.2                   | 27.9 ± 4.5               | 0.71    |
| Baseline HbA1c (%),<br>mean ± SD        | 8.2 ± 0.7                    | 8.1 ± 0.8                | 0.45    |

Table 2: Primary and Secondary Efficacy Endpoints: This table presents the main outcomes
of the study, comparing the effects of the intervention against the control. It should include
measures of variability and statistical significance.[2]



| Endpoint                                                                     | Treatment<br>Group A<br>(N=150) | Placebo Group<br>(N=150) | Difference<br>(95% CI)  | p-value |
|------------------------------------------------------------------------------|---------------------------------|--------------------------|-------------------------|---------|
| Change from Baseline in HbA1c (%) at Week 24, mean ± SE                      | -1.2 ± 0.1                      | -0.3 ± 0.1               | -0.9 (-1.1, -0.7)       | <0.001  |
| Proportion of Patients Achieving HbA1c <7.0% at Week 24, n (%)               | 68 (45.3)                       | 22 (14.7)                | 30.6 (21.5, 39.7)       | <0.001  |
| Change from Baseline in Fasting Plasma Glucose (mg/dL) at Week 24, mean ± SE | -35.2 ± 2.5                     | -8.1 ± 2.4               | -27.1 (-32.9,<br>-21.3) | <0.001  |

• Table 3: Summary of Adverse Events: This table provides an overview of the safety profile of the intervention. It should categorize adverse events by frequency and severity.[2]



| Adverse Event, n (%)                      | Treatment Group A (N=150) | Placebo Group (N=150) |
|-------------------------------------------|---------------------------|-----------------------|
| Any Adverse Event                         | 95 (63.3)                 | 88 (58.7)             |
| Serious Adverse Events                    | 6 (4.0)                   | 8 (5.3)               |
| Adverse Events Leading to Discontinuation | 9 (6.0)                   | 5 (3.3)               |
| Most Common Adverse Events (>5%)          |                           |                       |
| Nausea                                    | 25 (16.7)                 | 8 (5.3)               |
| Diarrhea                                  | 18 (12.0)                 | 10 (6.7)              |
| Headache                                  | 15 (10.0)                 | 12 (8.0)              |

## **Experimental Protocols: Ensuring Reproducibility**

Providing detailed methodologies for key experiments is crucial for the credibility and reproducibility of your research.[6][7][8][9]

#### **Content of the Methods Section**

Your presentation should include a concise but thorough description of the experimental methods. For a conference setting, this is often a summary of the full protocol. Key elements to include are:

- Study Design and Population: Clearly describe the study design (e.g., randomized, double-blind, placebo-controlled) and the key characteristics of the study population.
- Inclusion and Exclusion Criteria: Briefly list the main criteria for participant eligibility.
- Interventions: Detail the treatment administered to each group, including dosage, frequency, and duration.
- Endpoints and Assessments: Define the primary and secondary endpoints and describe the methods used to measure them.



 Statistical Analysis: Briefly outline the statistical methods used to analyze the data, including the statistical tests performed and the level of significance.

## **Example Protocol: Measurement of HbA1c Levels**

Objective: To determine the change in glycated hemoglobin (HbA1c) from baseline to week 24.

#### Procedure:

- Sample Collection: Venous blood samples were collected from all participants at baseline and at the week 24 follow-up visit.
- Sample Handling: Samples were collected in EDTA-containing tubes and stored at 4°C until analysis.
- Analysis: HbA1c levels were measured using a high-performance liquid chromatography
   (HPLC) assay, certified by the National Glycohemoglobin Standardization Program (NGSP).
- Quality Control: All assays were performed in a central laboratory, and standardized quality control procedures were followed.

# **Mandatory Visualization: Diagrams for Clarity**

Visual aids are powerful tools for simplifying complex information and engaging your audience. [10][11] Using diagrams to illustrate signaling pathways, experimental workflows, or logical relationships can significantly enhance understanding.[12][13]

### Signaling Pathway: Drug Mechanism of Action



Click to download full resolution via product page

Hypothetical drug signaling pathway.





# **Experimental Workflow: Patient Journey in a Clinical Trial**



Click to download full resolution via product page

Simplified clinical trial workflow.

# **Logical Relationship: CONSORT Flow Diagram**





Click to download full resolution via product page

#### CONSORT diagram for patient flow.

By adhering to these best practices, researchers, scientists, and drug development professionals can deliver impactful presentations of their clinical data at international conferences, ensuring their findings are communicated clearly, effectively, and with the scientific rigor they deserve.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Effective presentation of health research data in tables and figures, CCDR 46(7/8) Canada.ca [canada.ca]
- 2. Best Practices for Writing Summary Results Tables Clinical Research Made Simple [clinicalstudies.in]
- 3. readout.ai [readout.ai]
- 4. Presenting data in tables and charts PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 20 Building Table One for a Clinical Study | Reproducible Medical Research with R [bookdown.org]
- 6. Experimental reporting [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A guideline for reporting experimental protocols in life sciences PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guideline for reporting experimental protocols in life sciences InfoDoc MicroVeille [microblogging.infodocs.eu]
- 10. Conceptual Diagrams: Turning Science into Graphic Art | Blog | Integration and Application Network [ian.umces.edu]
- 11. medium.com [medium.com]
- 12. agentmajeur.fr [agentmajeur.fr]
- 13. cataliniliescu.ro [cataliniliescu.ro]
- To cite this document: BenchChem. [Best practices for presenting clinical data at an international conference.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192857#best-practices-for-presenting-clinical-data-at-an-international-conference]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com